molecular formula C11H11F3N2O2 B15094041 Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-

Cat. No.: B15094041
M. Wt: 260.21 g/mol
InChI Key: IQHSPUXGMVBVLB-VOTSOKGWSA-N
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Description

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is a fluorinated organic compound characterized by a nitro group (-NO₂) and a trifluoromethyl (-CF₃) group positioned at the 2- and 6-positions of a phenyl ring, respectively. The (1E)-configuration denotes the trans-geometry of the ethenamine backbone, which influences its molecular geometry and intermolecular interactions. This compound is structurally related to salicylanilides and fluorinated benzamides, which are known for their antimycobacterial and pesticidal properties [1][5].

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine

InChI

InChI=1S/C11H11F3N2O2/c1-15(2)7-6-8-9(11(12,13)14)4-3-5-10(8)16(17)18/h3-7H,1-2H3/b7-6+

InChI Key

IQHSPUXGMVBVLB-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylethanamine with 2-nitro-6-(trifluoromethyl)benzaldehyde in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Activity Comparison of Select Fluorinated Compounds
Compound Name Substituents MIC (µmol/L) Application Reference
Target Compound 2-NO₂, 6-CF₃ ≤1* Antimycobacterial [1]
SAL-7 5-Br, 4-CF₃ >1 Antimycobacterial [1]
4-(Difluoromethyl)-N,N-dimethylquinoline 2-CF₃, 4-CF₂H N/A Pesticide [2]
XCT790 2,4-bis(CF₃), cyano N/A Estrogen-related receptor modulator [6]

*Hypothetical MIC based on structural analogs in .

Impact of Esterification and Configuration

Esterification often enhances activity in salicylanilides (e.g., compound 1f showed 8× higher activity than its parent against M. avium). However, the target compound lacks esterification, suggesting its nitro and trifluoromethyl groups alone may optimize binding without requiring prodrug activation [1]. The (1E)-configuration likely stabilizes the molecule in a planar conformation, improving target engagement compared to (1Z)-isomers [7].

Biological Activity

Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is a chemical compound with significant biological activity. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}F3_3N2_2O2_2
  • Molecular Weight : 260.21 g/mol
  • CAS Number : 905274-06-8

The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which contribute to its unique reactivity and biological properties. The presence of these functional groups enhances lipophilicity and membrane permeability, making it a valuable candidate in medicinal chemistry.

Synthesis

The synthesis of (E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine typically involves several steps:

  • Nitration : 2-(Trifluoromethyl)aniline undergoes nitration to introduce the nitro group.
  • Dimethylation : The nitro-substituted aniline is dimethylated using reagents like dimethyl sulfate or methyl iodide.
  • Ethenamine Formation : The final step involves a condensation reaction with an aldehyde or ketone under basic conditions.

The biological activity of Ethenamine can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against neurological disorders and other diseases .

Medicinal Chemistry

Ethenamine has shown promise as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its unique electronic properties make it suitable for developing compounds with enhanced biological activity.

Chemical Biology

The compound is used in studying enzyme mechanisms and probing biological pathways involving nitro and trifluoromethyl groups. Its ability to form reactive intermediates allows researchers to investigate various biochemical interactions .

Material Science

Due to its electronic properties, Ethenamine is also explored for applications in organic electronics and advanced materials development.

Neuroprotective Effects

A study investigated the neuroprotective effects of Ethenamine derivatives in models of neurodegeneration. Results indicated that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

Compound NameFunctional GroupsBiological ActivityUnique Features
EthenamineNitro, TrifluoromethylNeuroprotective, AntiviralEthenamine moiety enhances reactivity
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamineNitroLimited activityLacks ethenamine moiety
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamideNitro, AmideModerate activityContains an amide instead of ethenamine

Q & A

Basic Question: What are the established synthetic routes for (1E)-Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-?

Methodological Answer:
A high-yield synthesis involves palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. For example, a modified procedure for analogous nitro-substituted ethenamines uses 2-nitrotoluene and N,N-dimethylformamide dimethyl acetal in DMF at 140°C under dinitrogen for 24 hours. The reaction is monitored via TLC, and purification involves vacuum distillation to remove low-boiling components, yielding a dark red liquid with ~91% efficiency . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity) and strict inert gas conditions to prevent oxidation.

Basic Question: How can researchers structurally characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : The trifluoromethyl (-CF₃) group produces distinct ¹⁹F NMR signals (δ -60 to -65 ppm). The nitro group (-NO₂) deshields adjacent protons, causing upfield shifts in ¹H NMR (e.g., aromatic protons near -NO₂ appear at δ 7.5–8.5 ppm).
  • UV/Vis Spectroscopy : The conjugated enamine and nitro groups absorb at λmax ~255 nm (similar to nitroaromatic analogs), useful for quantitative analysis .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺, with characteristic fragmentation patterns (e.g., loss of -CF₃ or -NO₂ groups).

Advanced Question: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:
By-product formation (e.g., isomers or oxidized derivatives) is mitigated by:

  • Temperature Control : Maintaining 140°C prevents incomplete reaction while avoiding decomposition.
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) with controlled particle size improve selectivity.
  • Solvent Optimization : DMF enhances nitro-group activation, but switching to DMAc (dimethylacetamide) may reduce side reactions in sensitive substrates.
  • Inert Atmosphere : Rigorous nitrogen purging prevents oxidative by-products . Post-reaction, fractional distillation under reduced pressure isolates the desired (1E)-isomer .

Advanced Question: What safety protocols are critical for handling intermediates and the final compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., nitroaromatic vapors).
  • Waste Disposal : Segregate halogenated waste (from -CF₃ groups) and nitro-containing by-products for incineration by certified facilities .
  • Storage : Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced Question: How do electron-withdrawing substituents (-NO₂, -CF₃) influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Nucleophilic Substitution : The -CF₃ group stabilizes adjacent negative charges, directing electrophiles to the nitro-substituted ring.
  • Reductive Reactions : Catalytic hydrogenation (H₂/Pd) selectively reduces the nitro group to -NH₂ without altering -CF₃, enabling amine-directed coupling .
  • Photostability : The -NO₂ group increases susceptibility to UV-induced degradation, requiring light-protected storage for long-term stability .

Advanced Question: How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Deuterated Solvent Effects : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening from hydrogen bonding with -NH or -NO₂ groups.
  • Dynamic NMR : For conformational isomers (e.g., E/Z equilibria), variable-temperature NMR (VT-NMR) clarifies exchange processes.
  • Cross-Validation : Compare IR (C=C stretch ~1650 cm⁻¹) and HRMS data with computational models (DFT calculations for expected bond lengths/angles) .

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